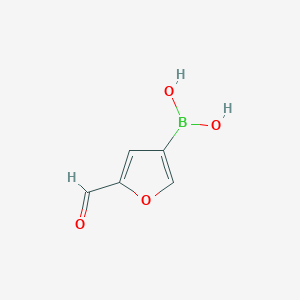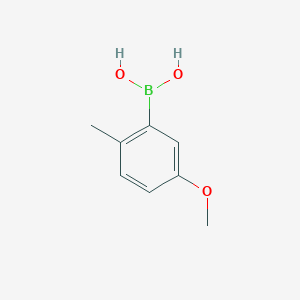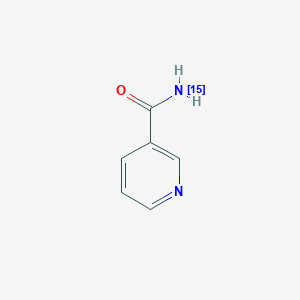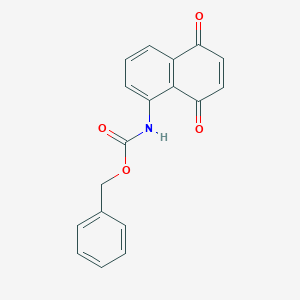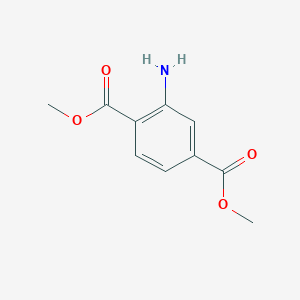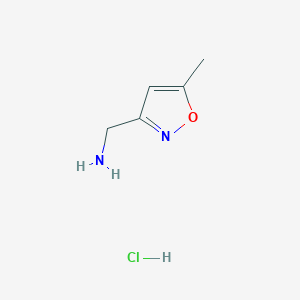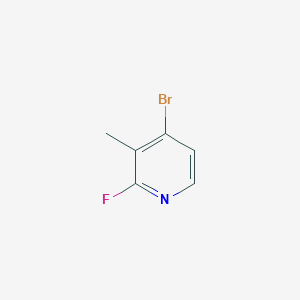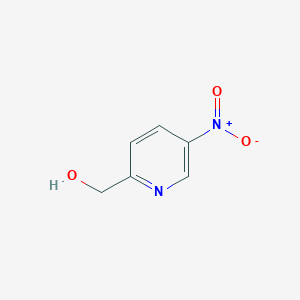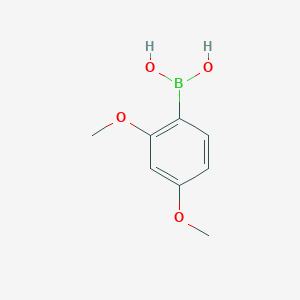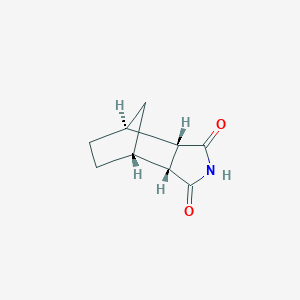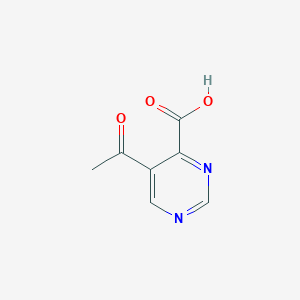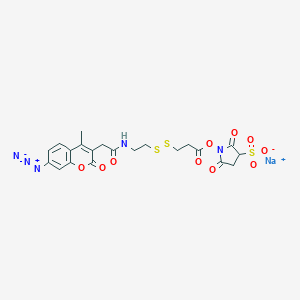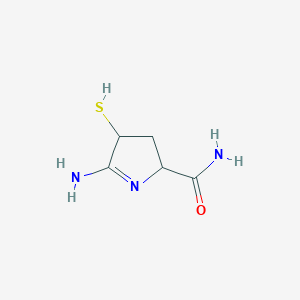
5-Amino-4-mercapto-3,4-dihydro-2H-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-4-mercapto-3,4-dihydro-2H-pyrrole-2-carboxamide (AMPC) is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical and biological properties. AMPC is a bioactive molecule that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development and other applications.
Wirkmechanismus
The mechanism of action of 5-Amino-4-mercapto-3,4-dihydro-2H-pyrrole-2-carboxamide is not fully understood. However, it has been suggested that 5-Amino-4-mercapto-3,4-dihydro-2H-pyrrole-2-carboxamide may inhibit bacterial growth by disrupting the synthesis of bacterial cell walls. Additionally, 5-Amino-4-mercapto-3,4-dihydro-2H-pyrrole-2-carboxamide may inhibit the activity of enzymes involved in bacterial metabolism, leading to bacterial death.
Biochemische Und Physiologische Effekte
5-Amino-4-mercapto-3,4-dihydro-2H-pyrrole-2-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to have antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases. 5-Amino-4-mercapto-3,4-dihydro-2H-pyrrole-2-carboxamide has also been found to have anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-Amino-4-mercapto-3,4-dihydro-2H-pyrrole-2-carboxamide in lab experiments is its broad-spectrum antimicrobial activity, which makes it useful for testing against a wide range of bacterial and fungal strains. However, one limitation of using 5-Amino-4-mercapto-3,4-dihydro-2H-pyrrole-2-carboxamide is its relatively low solubility in water, which may make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for research on 5-Amino-4-mercapto-3,4-dihydro-2H-pyrrole-2-carboxamide. One area of interest is the development of new synthetic methods for producing 5-Amino-4-mercapto-3,4-dihydro-2H-pyrrole-2-carboxamide and related compounds. Another area of interest is the investigation of the mechanism of action of 5-Amino-4-mercapto-3,4-dihydro-2H-pyrrole-2-carboxamide, which may lead to the development of more effective antimicrobial agents. Additionally, further research is needed to explore the potential therapeutic applications of 5-Amino-4-mercapto-3,4-dihydro-2H-pyrrole-2-carboxamide, including its use in the treatment of oxidative stress-related and inflammatory diseases.
Synthesemethoden
5-Amino-4-mercapto-3,4-dihydro-2H-pyrrole-2-carboxamide can be synthesized through various methods, including the reaction of 4,5-dichloro-1,2-dithiol-3-one with 2-aminoacetamide, followed by reduction with sodium borohydride. Another synthesis method involves the reaction of 2-aminoacetamide with 4,5-dichlorothiophene-2-carboxylic acid, followed by reduction with sodium borohydride.
Wissenschaftliche Forschungsanwendungen
5-Amino-4-mercapto-3,4-dihydro-2H-pyrrole-2-carboxamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. 5-Amino-4-mercapto-3,4-dihydro-2H-pyrrole-2-carboxamide has also been shown to have antifungal activity against Candida albicans.
Eigenschaften
CAS-Nummer |
134642-87-8 |
|---|---|
Produktname |
5-Amino-4-mercapto-3,4-dihydro-2H-pyrrole-2-carboxamide |
Molekularformel |
C5H9N3OS |
Molekulargewicht |
159.21 g/mol |
IUPAC-Name |
5-amino-4-sulfanyl-3,4-dihydro-2H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C5H9N3OS/c6-4-3(10)1-2(8-4)5(7)9/h2-3,10H,1H2,(H2,6,8)(H2,7,9) |
InChI-Schlüssel |
WBCONQJOLQYVPN-UHFFFAOYSA-N |
SMILES |
C1C(C(=NC1C(=O)N)N)S |
Kanonische SMILES |
C1C(C(=NC1C(=O)N)N)S |
Synonyme |
2H-Pyrrole-2-carboxamide,5-amino-3,4-dihydro-4-mercapto-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



